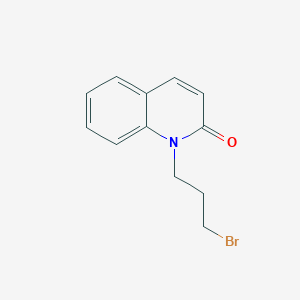

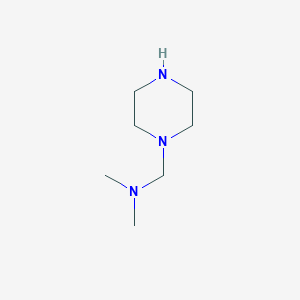

![molecular formula C25H54Cl2N4O3 B114138 2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride CAS No. 141774-20-1](/img/structure/B114138.png)

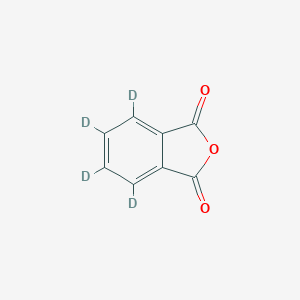

2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride

Overview

Description

Synthesis Analysis

As a pro-drug, it was specifically designed as an abuse-resistant product . After oral administration and absorption, enzyme hydrolysis following contact with red blood cells will break it into lysine, a naturally occurring essential amino acid, and active dexamfetamine, which is responsible for the substance’s pharmacological activity .Chemical Reactions Analysis

Upon oral administration and absorption, enzyme hydrolysis following contact with red blood cells breaks it into lysine, a naturally occurring essential amino acid, and active dexamfetamine .Scientific Research Applications

Protein Kinase C (PKC) Inhibition

This compound has been identified as a selective inhibitor of PKC, which is significant because PKC plays a crucial role in regulating various cellular functions. It interacts with the regulatory domain of the enzyme, which can be pivotal in understanding and manipulating PKC-mediated signaling pathways .

Neuroprotection Studies

In neuroscientific research, this compound has been utilized to investigate its protective effects against neurotoxicity induced by substances like MDMA. This application is crucial for developing therapeutic strategies against drug-induced neurodegeneration .

Addiction and Cue-Induced Behavior

The compound has shown potential in addiction studies, particularly in testing its blocking effect on nicotine-seeking behavior in mice. This is relevant for developing treatments for addiction and understanding the neural mechanisms of cue-induced cravings .

Memory and Cognitive Function

Research has also explored the use of this compound in object recognition memory studies. By affecting PKC signaling, it may influence memory formation and retrieval, which is valuable for addressing cognitive disorders .

P-glycoprotein (Pgp) Modulation

It is reported to modulate P-glycoprotein, which is involved in drug transport across cell membranes. This property is particularly important in the study of multidrug resistance in cancer therapy .

Drug Development

Molecular Biology Studies

Pharmacological Research

Mechanism of Action

Safety and Hazards

CNS stimulants have a high potential for abuse and dependence . The risk of abuse should be assessed prior to initiation and patients should be monitored for signs of abuse and dependence during therapy . The FDA has issued a drug safety communication to address concerns of misuse, abuse, addiction, and overdose of prescription stimulants .

properties

IUPAC Name |

2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50N4O2.2ClH.H2O/c1-2-3-4-5-6-7-8-9-10-11-18-24(30)29-20-15-13-16-22(29)21-28-25(31)23(27)17-12-14-19-26;;;/h22-23H,2-21,26-27H2,1H3,(H,28,31);2*1H;1H2/t22-,23?;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFUFMLQSIAASY-HTJANFELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)C(CCCCN)N.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC(=O)N1CCCC[C@H]1CNC(=O)C(CCCCN)N.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H54Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

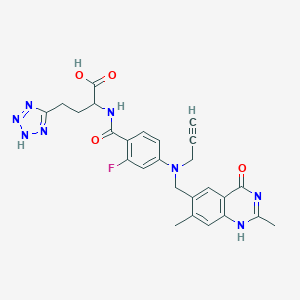

![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)

![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)